molecular formula C10H8N4 B8686276 3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile

Cat. No.: B8686276
M. Wt: 184.20 g/mol
InChI Key: ZABRUMFAJKMYDU-UHFFFAOYSA-N
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Description

3-Methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-methyl-2-(triazol-2-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c1-8-3-2-4-9(7-11)10(8)14-12-5-6-13-14/h2-6H,1H3

InChI Key

ZABRUMFAJKMYDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2-fluoro-3-methylbenzonitrile (4.0 g, 29.6 mmol) and 2H-1,2,3-triazole (2.04 g, 29.6 mmol) in DMF (80 mL) was added potassium carbonate (8.26 g, 59.2 mmol). The resulting mixture was heated to 120° C. for 2 h. The mixture was cooled, diluted with water and extracted with EtOAc. The organic layers were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by FCC (SiO2, ethyl acetate/hexanes, gradient 0-50%) to yield the title compound (1.5 g, 26%). MS (ESI) mass calcd. for C10H8N4, 184.2; m/z found, 185.1 [M+H]-F. 1H NMR (500 MHz, CDCl3): 7.95 (s, 2H), 7.66 (d, J=7.7, 0.7 Hz, 1H), 7.59 (d, J=7.8, 0.6 Hz, 1H), 7.50 (dd, J=9.8, 5.7 Hz, 1H), 2.20 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

K2CO3 (8.18 g, 59.2 mmol) was added to a RT solution of 2-fluoro-3-methylbenzonitrile (4.0 g, 29.6 mmol) and 1H-1,2,3-triazole (1.72 mL, 29.6 mmol) in DMF (80 mL) and the resulting suspension was heated to 120° C. for 4 h. The reaction mixture was cooled to RT and quenched with water before being extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the crude product that was purified by flash chromatography (eluting with a gradient of 33% to 50% EtOAc in hexane) to give 3-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile as a white solid. LC-MS B: tR=0.62 min; [M+H]+=185.16.
Name
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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